

5-Bromopicolinonitrile: A Technical Guide for Researchers

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This technical guide provides an in-depth overview of **5-Bromopicolinonitrile**, a key building block in synthetic organic chemistry, particularly relevant for researchers, scientists, and professionals in drug development. This document outlines its core physicochemical properties, detailed experimental protocols for its synthesis, and its application in palladium-catalyzed cross-coupling reactions.

Core Physicochemical Data

5-Bromopicolinonitrile, also known as 5-bromo-2-cyanopyridine, is a substituted pyridine derivative. Its chemical structure incorporates a bromine atom and a nitrile group on the pyridine ring, making it a versatile intermediate for the synthesis of a wide range of more complex molecules.



Property	Value	Citation(s)
Molecular Formula	C ₆ H ₃ BrN ₂	[1]
Molecular Weight	183.01 g/mol	[1]
CAS Number	97483-77-7	[1]
Appearance	White to off-white solid	
Melting Point	88 - 92 °C	_
Solubility	Soluble in common organic solvents	

Experimental Protocols Synthesis of 5-Bromopicolinonitrile from 5Bromopicolinamide

A common laboratory-scale synthesis of **5-Bromopicolinonitrile** involves the dehydration of 5-bromopicolinamide.[2]

Materials:

- 5-bromopicolinamide
- Phosphorus oxychloride (POCl₃)
- · Dry toluene
- Ice/water
- 2N Sodium hydroxide (NaOH) solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)



- Silica gel for column chromatography
- Petroleum ether/ethyl acetate mixture (10:1)

Procedure:

- To a mixture of 5-bromopicolinamide (58 g, 0.288 mol) in dry toluene (300 ml), add phosphorus oxychloride (111 g, 0.720 mol).[2]
- Heat the mixture to reflux for 2 hours.[2]
- After cooling, pour the reaction mixture into ice/water.
- Basify the mixture to a pH of 12 with a 2N NaOH solution.
- Extract the resulting mixture with ethyl acetate.
- Wash the organic phase with brine, dry it over anhydrous Na₂SO₄, and concentrate it in vacuo.[2]
- Purify the residue by column chromatography on silica gel, eluting with a 10:1 mixture of petroleum ether and ethyl acetate.
- Collect the fractions containing the desired product and evaporate the solvent to afford 5-Bromopicolinonitrile as a yellow solid (43.6 g).[2]

Suzuki-Miyaura Cross-Coupling Reaction: A General Protocol

5-Bromopicolinonitrile is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms a new carbon-carbon bond. This reaction is fundamental in the synthesis of biaryl compounds.[3]

Materials:

- 5-Bromopicolinonitrile
- Arylboronic acid



- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
- Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄])
- Solvent system (e.g., 1,4-dioxane/water)

General Procedure:

- In a reaction vessel, combine **5-Bromopicolinonitrile**, the arylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
- Add the deoxygenated solvent system.
- Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100 °C for several hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Perform an aqueous work-up, typically by adding water and extracting the product with an organic solvent such as ethyl acetate.
- Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

Visualizing the Suzuki-Miyaura Coupling Workflow

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction involving **5-Bromopicolinonitrile**.





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Caption: General workflow for the Suzuki-Miyaura cross-coupling of 5-Bromopicolinonitrile.

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References

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